molecular formula C17H21NO4 B092485 (-)-Scopolamine CAS No. 138-12-5

(-)-Scopolamine

Cat. No.: B092485
CAS No.: 138-12-5
M. Wt: 303.35 g/mol
InChI Key: STECJAGHUSJQJN-QBMZJCKTSA-N
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Description

It is used in medicine to block the effects of acetylcholine, a neurotransmitter, particularly in cases of organophosphorus poisoning. (-)-Scopolamine is derived from plants of the nightshade family, such as deadly nightshade (Atropa belladonna), Jimson weed, and mandrake .

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-Scopolamine can be synthesized through various methods. One efficient synthetic route involves the reaction of acetyltropoyl chloride with tropine, followed by contact with an acid to form atroscine . Another method employs continuous-flow synthesis, which features hydroxymethylation and separation of byproducts with high structural similarity to atroscine .

Industrial Production Methods

Industrial production of atroscine often utilizes continuous-flow synthesis due to its efficiency and ability to produce high-purity compounds. This method integrates synthesis and purification steps into one end-to-end system, operating at steady-state and controlled by computer systems .

Chemical Reactions Analysis

Key Metabolic Pathways

(-)-Scopolamine is metabolized via:

  • Oxidative Demethylation : Mediated by cytochrome P450 enzymes (CYP3A subfamily), forming norhyoscine .

  • Glucuronidation and Sulfation : Conjugation reactions dominate in humans, producing water-soluble metabolites excreted in urine .

  • Hydrolysis : Esterase-mediated cleavage of the tropane ester bond, though less prominent in humans .

Table 1: Major Metabolic Pathways and Enzymatic Involvement

PathwayEnzyme SystemPrimary MetabolitesBioactivity Impact
Oxidative DemethylationCYP3A4/CYP3A5NorhyoscineReduced anticholinergic activity
GlucuronidationUGT1A4/UGT2B7Scopolamine glucuronideEnhanced renal excretion
SulfationSULT1A1Scopolamine sulfateDetoxification

Enzymatic Interactions

  • CYP3A Inhibition : Grapefruit juice (via furanocoumarins) inhibits intestinal CYP3A4, increasing scopolamine bioavailability by 59% .

  • UGT Induction : Oral contraceptives reduce glucuronidation efficiency, prolonging plasma half-life .

Pharmacokinetic Alterations with CYP3A Inhibitors

ParameterWithout InhibitorWith Grapefruit Juice
C<sub>max</sub>0.54 ± 0.1 ng/mL 1.2 ± 0.3 ng/mL
t<sub>max</sub>23.5 ± 8.2 min 59.5 ± 25.0 min
AUC50.8 ± 1.76 ng·min/mL 112.4 ± 4.2 ng·min/mL

Physicochemical Influences on Reactivity

Lipophilicity (log P = 0.89) and ionization (log D = 0.31 at physiological pH) dictate its interaction with metabolic enzymes .

Table 2: Calculated Lipophilicity Parameters

Compoundlog Plog D (pH 7.4)
This compound0.890.31
Norhyoscine0.51-1.76
Atropine1.57-1.22

In Vitro and In Vivo Metabolic Studies

  • Urinary Excretion : Only 2.6% of oral doses are excreted unchanged, emphasizing extensive metabolism .

  • Half-Life Variability : Ranges from 63.7 ± 1.3 min (oral) to 68.7 ± 1.0 min (IV) .

Metabolite Recovery in Urine

Administration RouteUnchanged DrugTotal Metabolites
Oral2.6%97.4%
Transdermal<5%>95%

Synthetic and Degradation Reactions

While this compound is primarily biosynthesized in plants, synthetic modifications focus on ester hydrolysis and epoxide ring opening under acidic conditions .

Stability Considerations

  • pH Sensitivity : Degrades rapidly in alkaline media due to ester hydrolysis .

  • Thermal Stability : Stable below 40°C but decomposes at higher temperatures .

Scientific Research Applications

Motion Sickness and Nausea Prevention

(-)-Scopolamine is primarily used for the prevention of nausea and vomiting associated with motion sickness. A Cochrane Review analyzed 14 randomized controlled trials involving 1025 subjects, concluding that scopolamine is significantly more effective than placebo in preventing motion sickness symptoms. It was administered through various routes, including transdermal patches and oral formulations .

Postoperative Nausea and Vomiting (PONV)

In anesthetic practice, this compound is commonly utilized to prevent PONV. A recent retrospective cohort study highlighted that while scopolamine is effective in managing postoperative nausea, its use in elderly patients may be associated with adverse outcomes such as delirium and pneumonia . This emphasizes the need for careful consideration of patient demographics when prescribing scopolamine.

Cognitive Impairment Models

This compound has been used as a pharmacological model to study cognitive impairments similar to those observed in Alzheimer’s disease (AD). Research indicates that administration of scopolamine can induce cognitive deficits in healthy subjects, making it a valuable tool for understanding AD mechanisms .

Neuropharmacology

Research utilizing this compound has provided insights into cholinergic dysfunctions associated with neurodegenerative diseases. Studies have shown that scopolamine can alter functional brain connectivity, mimicking changes seen in AD patients. This model aids in exploring potential therapeutic interventions .

Drug Development

This compound is also investigated in the context of developing new treatments for cognitive disorders. For instance, studies have explored the effects of various compounds on scopolamine-induced memory impairment in animal models, offering pathways for novel drug development targeting cholinergic pathways .

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects such as dry mouth, drowsiness, and blurred vision. A comparative analysis indicated that these side effects are not significantly more prevalent than those associated with other antiemetics like antihistamines . However, increased caution is advised when prescribing to elderly patients due to higher risks of adverse events .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey Findings
Motion SicknessMore effective than placebo; administered via patches/oral forms; minimal side effects .
Postoperative NauseaEffective but may increase risks of delirium and pneumonia in elderly patients .
Cognitive Impairment ModelInduces cognitive deficits similar to AD; useful for research on neurodegeneration .
Drug DevelopmentExplored in studies for potential treatments targeting cholinergic dysfunctions .

Mechanism of Action

(-)-Scopolamine operates as a competitive, reversible antagonist of muscarinic receptors, blocking the action of acetylcholine. This inhibition affects the parasympathetic nervous system, leading to effects such as pupil dilation and reduced secretions . This compound’s molecular targets include muscarinic receptors in smooth muscle, secretory glands, and the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    Atropine: A closely related compound with similar antimuscarinic properties.

    Hyoscyamine: Another tropane alkaloid with similar pharmacological effects.

    Scopolamine: Shares structural similarities and is used for similar medical applications.

Uniqueness

(-)-Scopolamine is unique due to its racemic nature, containing both d- and l-hyoscyamine, which contributes to its distinct pharmacological profile. This racemic mixture can result in different therapeutic effects compared to its individual enantiomers.

Biological Activity

(-)-Scopolamine, a tropane alkaloid derived from plants such as Atropa belladonna, is recognized for its diverse biological activities, particularly its role as a muscarinic acetylcholine receptor antagonist. This article explores its pharmacological effects, mechanisms of action, and implications in various clinical contexts, supported by relevant data and case studies.

Scopolamine primarily exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes within the central and peripheral nervous systems. It acts on M1 to M5 subtypes of mAChRs, with varying affinities, leading to a range of therapeutic and adverse effects:

  • M1 and M2 Receptors : Scopolamine's antagonism at these receptors is linked to cognitive and memory impairments, resembling symptoms observed in Alzheimer's disease (AD) .
  • M4 and M5 Receptors : Inhibition at these sites may offer therapeutic benefits in neurological disorders such as schizophrenia and substance abuse .

Cognitive Effects

Research has shown that scopolamine can induce transient cognitive deficits that mimic the neurophysiological changes seen in AD. A study demonstrated that scopolamine administration led to significant alterations in brain connectivity patterns, with increased delta band connectivity and reduced alpha, beta, and gamma band connectivity . These findings support the notion that scopolamine serves as a psychopharmacological model for studying AD.

Antidepressant Potential

Recent studies have investigated scopolamine's potential as an antidepressant. A meta-analysis summarized various clinical trials assessing its efficacy in treating major depressive disorder (MDD). The results indicated mixed outcomes:

StudyTreatmentChange in MADRSResponse RateRemission Rate
Khajavi et al.Oral Scopolamine vs. Placebo-3.2 [−5.1; −1.4], p = 0.001RR = 0.495RR = 0.34 [95% CI: 0.14; 0.83], p = 0.004
Park et al.IV Scopolamine vs. PlaceboNo significant differences8% vs. 0%4% vs. 0%
Zhou et al.High Dose IM vs. PlaceboHDRS17: 0.2 [−1.0; 1.5]Cumulative: 72.7% responseCumulative: 47% remission

These findings suggest that while scopolamine may have some antidepressant effects, the results are not consistent across all studies .

Neuroinflammation and Cognitive Impairment

Scopolamine has been linked to increased neuroinflammation, which may contribute to cognitive deficits. A study highlighted that scopolamine treatment resulted in elevated levels of pro-inflammatory cytokines (IL-1β, IL-18, TNF-α) and impairments in memory performance associated with neuroinflammatory responses . This suggests a complex interplay between scopolamine's pharmacological effects and inflammatory processes in the brain.

Case Studies

Several animal models have been utilized to study the effects of scopolamine on memory and cognition:

  • Memory Impairment Models : In mice administered scopolamine (1 mg/kg), significant impairments were observed in learning tasks such as the T-maze and novel object recognition tests . These studies measured acetylcholinesterase (AChE) activity, demonstrating that scopolamine increases AChE levels, indicative of disrupted cholinergic signaling.
  • Neuroprotective Studies : Research involving co-treatment with antioxidants showed potential neuroprotective effects against scopolamine-induced memory deficits, suggesting avenues for therapeutic intervention .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of (-)-scopolamine in humans, and how do inter-individual variations (e.g., CYP3A polymorphisms) influence its pharmacokinetics?

  • Methodological Answer : this compound undergoes hepatic metabolism via cytochrome P450 enzymes (CYP3A subfamily), producing metabolites like norscopolamine and dihydroscopolamine. Conjugation reactions (e.g., glucuronidation) further facilitate excretion. To study variability, researchers should:

  • Use targeted metabolomics (LC-MS/MS) to quantify metabolites in plasma/urine .
  • Incorporate genetic screening for CYP3A variants in participant cohorts.
  • Apply population pharmacokinetic modeling to account for age, liver function, and drug interactions .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices, and how do their sensitivity/specificity compare?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (detection at ng/mL levels) and selectivity, distinguishing this compound from structural analogs .
  • GC-MS/MS : Suitable for volatile derivatives but requires extensive sample preparation.
  • NMR : Limited to high-concentration studies due to lower sensitivity.
  • Key Parameters : Chromatographic separation (e.g., C18 columns), ionization mode (ESI+ for LC-MS), and collision energy optimization to reduce matrix interference .

Advanced Research Questions

Q. How can researchers design randomized, placebo-controlled trials to evaluate this compound’s antidepressant effects while mitigating confounding variables (e.g., baseline mood variability)?

  • Methodological Answer :

  • Double-blind crossover design : Participants receive both placebo and this compound in randomized sequences (e.g., P/S vs. S/P groups), with washout periods to eliminate carryover effects .
  • Stratified randomization : Group participants by baseline depression severity (e.g., MADRS scores) to control for mood variability.
  • Outcome measures : Use standardized scales (e.g., HAM-D) at fixed intervals post-infusion. Include biomarkers (e.g., BDNF levels) to correlate clinical and molecular responses .

Q. What strategies resolve contradictory findings in this compound studies, such as its pro-cognitive vs. amnestic effects in animal models?

  • Methodological Answer :

  • Dose-response analysis : Systematically test low (0.1 mg/kg) vs. high (1.0 mg/kg) doses in rodent models to identify biphasic effects.
  • Behavioral task specificity : Use Morris water maze for spatial memory vs. fear conditioning for emotional memory to disentangle cognitive domains.
  • Mechanistic follow-up : Pair behavioral data with ex vivo receptor binding assays (e.g., muscarinic M1/M4 affinity) to clarify dose-dependent receptor saturation .

Q. How can the PICO(T) framework structure a systematic review on this compound’s efficacy in motion sickness prevention?

  • Methodological Answer :

  • Population (P) : Adults with motion sickness susceptibility.
  • Intervention (I) : Transdermal this compound patches (1.5 mg/72h).
  • Comparison (C) : Oral antihistamines (e.g., dimenhydrinate).
  • Outcome (O) : Incidence of nausea/vomiting (binary) and symptom severity (VAS scale).
  • Time (T) : Acute exposure (e.g., 4-hour boat rides).
  • Implementation : Use PRISMA guidelines for literature screening and meta-analysis of RCTs. Assess heterogeneity via I² statistics .

Q. Data Contradiction & Validation

Q. How should researchers address discrepancies in this compound’s reported half-life across species (e.g., humans vs. rodents)?

  • Methodological Answer :

  • Species-specific pharmacokinetic modeling : Adjust for metabolic rate differences (e.g., allometric scaling of clearance rates).
  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte assays to compare metabolic stability across species.
  • Validation : Replicate studies with harmonized protocols (e.g., identical dosing routes, sampling intervals) .

Q. Methodological Frameworks

Q. Which criteria (e.g., FINER) ensure a this compound research question is both novel and feasible?

  • Methodological Answer : Apply the FINER framework :

  • Feasible : Access to validated analytical methods (e.g., LC-MS/MS platforms).
  • Interesting : Explore understudied areas (e.g., this compound’s impact on neuroinflammation).
  • Novel : Investigate combination therapies (e.g., with acetylcholinesterase inhibitors).
  • Ethical : Adhere to human trial protocols (IRB approval for controlled substance use).
  • Relevant : Align with NIH priorities (e.g., non-opioid motion sickness treatments) .

Q. Data Presentation

Table 1. LC-MS Parameters for this compound Quantification

ParameterSpecification
ColumnC18, 2.1 × 100 mm, 2.6 µm
Mobile Phase0.1% Formic acid in H2O:ACN (70:30)
Ionization ModeElectrospray (ESI+)
MRM Transition304.2 → 138.1 (Quantifier)
LOD0.1 ng/mL
LOQ0.3 ng/mL
Reference

Properties

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12?,13-,14+,15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STECJAGHUSJQJN-QBMZJCKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043812
Record name (+/-)-Scopolamine
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Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified
Record name SCOPOLAMINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting., The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.
Record name SCOPOLAMINE
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Impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine
Record name SCOPOLAMINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous liquid

CAS No.

138-12-5, 51-34-3
Record name Atroscine
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Record name (+/-)-Scopolamine
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Record name SCOPOLAMINE
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Melting Point

59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/
Record name SCOPOLAMINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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DL-Histidine
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DL-Histidine
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